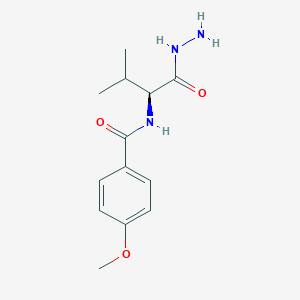

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide

Description

Properties

Molecular Formula |

C13H19N3O3 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide |

InChI |

InChI=1S/C13H19N3O3/c1-8(2)11(13(18)16-14)15-12(17)9-4-6-10(19-3)7-5-9/h4-8,11H,14H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1 |

InChI Key |

DCHYMIKNEYUDJK-NSHDSACASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)OC |

Canonical SMILES |

CC(C)C(C(=O)NN)NC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate, 4-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with (S)-2-methylpropylhydrazine to form the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the methoxy-substituted benzamide moiety can interact with various receptors and proteins, modulating their function and signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent-Driven Property Comparison

*Calculated based on structural formula.

Biological Activity

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide is a chemical compound notable for its potential therapeutic applications, particularly in the fields of oncology and inflammation. Its molecular formula is with a molecular weight of 265.31 g/mol. This compound features a hydrazinocarbonyl moiety linked to a 4-methoxybenzamide structure, which may influence its biological activity and interactions with various biological targets.

The compound exhibits significant reactivity due to its functional groups, primarily engaging in nucleophilic substitution and hydrazone formation. The hydrazine group allows for condensation reactions, while the methoxy group on the benzamide can undergo electrophilic aromatic substitution, providing avenues for further functionalization and modification.

Biological Activity Overview

Preliminary studies indicate that this compound displays anti-inflammatory and anticancer properties. Its mechanism of action appears to involve the inhibition of specific enzymes related to inflammation and tumor growth, suggesting its potential as a therapeutic agent for conditions such as cancer and chronic inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits enzymes related to inflammatory pathways | |

| Anticancer | Inhibits tumor growth; potential for cancer treatment | |

| Enzyme Inhibition | Targets specific enzymes involved in inflammation |

The biological activity of this compound can be attributed to its structural characteristics, particularly the hydrazinocarbonyl and methoxybenzamide components. These groups facilitate interactions with proteins involved in inflammatory responses and cancer progression. Further research is needed to elucidate the precise mechanisms through which these interactions occur.

Case Studies

Research has highlighted several promising findings regarding the compound's biological activities:

- Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in activated macrophages, indicating its potential utility in treating inflammatory diseases.

- Anticancer Activity : In cell line studies, this compound exhibited potent antiproliferative effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells, with IC50 values indicating effective inhibition of cell growth.

- Enzyme Interaction Studies : Molecular docking studies have suggested that this compound interacts with key enzymes involved in metabolic pathways associated with inflammation and tumorigenesis.

Table 2: Case Study Results

| Study Type | Findings | Cell Lines/Models |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | Macrophage cell lines |

| Anticancer | IC50 values indicating growth inhibition | MCF-7, HCT116 |

| Enzyme Interaction | Binding affinity to key metabolic enzymes | Molecular docking simulations |

Q & A

Q. Optimization Strategies :

- Vary solvents (e.g., DCM vs. MeOH) to improve solubility of intermediates.

- Adjust reaction temperatures (e.g., 0°C to room temperature) to minimize side reactions.

- Use catalysts like DMAP for enhanced coupling efficiency.

Q. Table 1: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | HBTU, NEt₃, CH₃CN | 48–71 | |

| Hydrazide formation | Hydrazine hydrate, EtOH, 60°C | 55–64 | |

| Chiral purification | Chiral HPLC, hexane:IPA | 33–48 |

[Basic] Which spectroscopic techniques are critical for characterizing this compound, and how are key NMR signals interpreted?

Methodological Answer:

Q. Best Practices :

- Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities.

- Use deuterated solvents (CDCl₃, DMSO-d₆) for sharper NMR signals.

[Advanced] How can researchers resolve contradictions in spectral data during derivative synthesis?

Methodological Answer:

Contradictions may arise from:

- Impurity interference : Use preparative HPLC or recrystallization to isolate pure products ().

- Stereochemical drift : Monitor optical rotation ([α]D values) to confirm enantiopurity ().

- Solvent effects : Re-acquire NMR in alternate solvents (e.g., D₂O for acidic protons) ().

Case Study :

In , compound 11h showed a lower yield (33%) due to competing hydrolysis. Mitigation involved:

- Lowering reaction temperature to 0°C.

- Adding molecular sieves to absorb moisture.

[Advanced] What strategies are effective for studying stereochemical effects on biological activity?

Methodological Answer:

- Enantiomer-specific assays : Test (S)- and (R)-isomers in vitro to correlate stereochemistry with bioactivity ().

- Molecular docking : Use X-ray crystallography or computational models to assess binding affinity differences ().

- Pharmacokinetic profiling : Compare metabolic stability of stereoisomers in hepatic microsomes ().

Example :

In , the (S)-configured derivatives showed higher affinity for target receptors, attributed to optimal hydrogen bonding with active sites.

[Advanced] How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Modify the 4-methoxy group (e.g., replace with -CF₃, -OH) to assess electronic effects ().

- Scaffold hopping : Replace the benzamide core with heterocycles (e.g., pyridine) to evaluate ring size impact ().

- Bioisosteric replacement : Substitute hydrazinocarbonyl with urea or thiourea groups to probe hydrogen-bonding capacity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.